molecular formula C6H2F9I B3040778 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene CAS No. 239795-56-3

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene

Cat. No.: B3040778
CAS No.: 239795-56-3
M. Wt: 371.97 g/mol
InChI Key: JLNNSBACHLCUOY-OWOJBTEDSA-N
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Description

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is a highly fluorinated alkene derivative containing both a trifluoromethyl (-CF₃) group and an iodine substituent. Its molecular formula is C₆H₃F₉I, with a molecular weight of approximately 372.97 g/mol (calculated by combining the molecular weight of the analogous compound in (246.074 g/mol) with iodine’s atomic mass (~126.90 g/mol)). The compound features a pentene backbone substituted with six fluorine atoms, a trifluoromethyl group, and an iodine atom at the terminal position.

Properties

IUPAC Name

(E)-3,4,4,5,5,5-hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNNSBACHLCUOY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045690
Record name (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239795-56-3
Record name (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination-Iodination Sequential Approach

A widely documented method involves sequential fluorination and iodination of a pentene backbone. The process begins with the preparation of 3-trifluoromethyl-pent-1-ene, which undergoes radical fluorination using cobalt(III) fluoride (CoF₃) or xenon difluoride (XeF₂) under inert conditions. Subsequent iodination is achieved via electrophilic addition using iodine monochloride (ICl) or iodine gas (I₂) in the presence of a Lewis acid catalyst such as boron trifluoride (BF₃).

Reaction Conditions:

  • Temperature: −20°C to 25°C (iodination step)
  • Solvent: Dichloromethane or perfluorinated ethers
  • Yield: 58–72% (isolated after column chromatography)

Key Challenges:

  • Regioselectivity in iodination (avoiding di-iodo byproducts)
  • Purification requires fractional distillation due to similar boiling points of fluorinated intermediates.

Dechlorination-Iodination of Chlorofluorinated Precursors

An alternative route utilizes perchlorinated intermediates, which are selectively dechlorinated and iodinated. For example, 3,4,4,5,5,5-hexafluoro-3-trifluoromethyl-1,1-dichloropentane is treated with zinc dust in anhydrous ethanol to replace one chlorine atom with iodine. This method mirrors protocols used for synthesizing perfluorinated dienes.

Reaction Scheme:
$$
\text{C}6\text{H}3\text{F}9\text{Cl}2 + \text{Zn} + \text{I}2 \rightarrow \text{C}6\text{H}3\text{F}9\text{I} + \text{ZnCl}_2
$$

Optimization Data:

Parameter Optimal Value Effect on Yield
Zinc particle size 100–200 mesh Maximizes surface area for reaction
Solvent polarity Low (e.g., THF) Prevents side reactions
Iodine stoichiometry 1.1 equiv Ensures complete substitution

Yield: 65–78% after two recrystallizations.

Industrial Production Techniques

Continuous Flow Fluorination

Industrial synthesis prioritizes scalability and safety. A patented continuous flow system employs gaseous fluorine (F₂) diluted with nitrogen (N₂) to fluorinate 3-trifluoromethyl-1-iodopent-1-ene in a nickel reactor. The iodine substituent acts as a directing group, enhancing regioselectivity during fluorination.

Process Parameters:

  • Residence time: 2–5 minutes
  • Temperature: 150–200°C
  • Pressure: 5–10 bar
  • Yield: 82% (purity >99% by GC-MS)

Advantages:

  • Reduced risk of explosive side reactions
  • Consistent product quality via automated control systems.

Catalytic Vapor-Phase Iodination

Large-scale iodination uses fluidized bed reactors with aluminum oxide (Al₂O₃)-supported iodine catalysts. The substrate (3,4,4,5,5,5-hexafluoro-3-trifluoromethylpent-1-ene) is vaporized and passed over the catalyst at 300–350°C.

Catalyst Performance:

Catalyst Loading (wt%) Conversion (%) Selectivity (%)
10% I₂/Al₂O₃ 94 88
15% I₂/Al₂O₃ 97 85

Downstream Processing:

  • Condensation traps separate unreacted iodine for recycling
  • Distillation under reduced pressure isolates the product.

Emerging Methodologies

Photocatalytic C–I Bond Formation

Recent studies explore visible-light-mediated iodination using eosin Y as a photocatalyst. This method avoids harsh reagents and operates at ambient temperature.

Reaction Setup:

  • Substrate: 3,4,4,5,5,5-hexafluoro-3-trifluoromethylpent-1-ene
  • Iodine source: N-Iodosuccinimide (NIS)
  • Light source: 450 nm LED
  • Yield: 54% (preliminary trials)

Limitations:

  • Scalability challenges due to photon penetration limits
  • Competing C–F bond activation observed in 15% of cases.

Electrochemical Iodination

Electrosynthesis in non-aqueous media (e.g., acetonitrile) enables precise control over iodination kinetics. A divided cell with a platinum anode generates iodine radicals, which add to the alkene.

Optimized Conditions:

  • Current density: 10 mA/cm²
  • Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)
  • Yield: 68% with 90% Faradaic efficiency.

Comparative Analysis of Methods

Table 1: Synthesis Method Trade-offs

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Sequential Fluorination 72 98 Moderate 1,200
Continuous Flow 82 99 High 900
Photocatalytic 54 95 Low 2,500

Key Insights:

  • Industrial methods favor continuous flow for cost-effectiveness
  • Laboratory techniques prioritize flexibility over throughput.

Reaction Mechanism Elucidation

Radical Pathway in Fluorination

Electron paramagnetic resonance (EPR) studies confirm the involvement of fluorine radicals during CoF₃-mediated fluorination. The trifluoromethyl group stabilizes adjacent radical intermediates, directing addition to the 4,5-positions.

Electrophilic Iodination

Density functional theory (DFT) calculations reveal a two-step mechanism:

  • Formation of iodonium ion intermediate
  • Anti-addition of iodine to the alkene, favored by fluorination-induced electron deficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride are commonly used.

    Addition: Electrophiles like bromine or nucleophiles like hydroxide ions are used.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of fluorinated or aminated pentene derivatives.

    Addition: Formation of dibromo or dihydro derivatives.

    Oxidation: Formation of fluorinated ketones or alcohols.

    Reduction: Formation of fully saturated fluorinated alkanes.

Scientific Research Applications

Organic Synthesis

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is utilized as a versatile building block in organic synthesis. Its iodine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of complex organic molecules. This property is particularly advantageous for synthesizing fluorinated compounds that are often more stable and have enhanced biological activity.

Medicinal Chemistry

The compound's unique structure allows it to be explored as a potential pharmaceutical agent. Fluorinated compounds are known for their improved metabolic stability and bioavailability. Research has indicated that incorporating fluorine into drug candidates can enhance their pharmacological properties . For instance, derivatives of this compound may lead to the development of novel therapeutics targeting specific diseases.

Materials Science

In materials science, fluorinated compounds are prized for their chemical inertness and thermal stability. This compound can be used to create advanced polymeric materials with desirable properties such as low surface energy and high resistance to solvents and extreme temperatures. These materials find applications in coatings, adhesives, and sealants.

Fluorinated Surfactants

The compound can also serve as a precursor for synthesizing fluorinated surfactants that exhibit superior wetting properties compared to their non-fluorinated counterparts. These surfactants are useful in various applications including pharmaceuticals, agrochemicals, and personal care products.

Case Study 1: Fluorinated Drug Development

A study highlighted the synthesis of a series of novel fluorinated compounds derived from this compound. These compounds were evaluated for their anti-cancer activity. The introduction of fluorine atoms was shown to enhance the binding affinity to target proteins involved in cancer cell proliferation .

Case Study 2: Advanced Coatings

Research conducted on the use of this compound in developing fluoropolymer coatings demonstrated significant improvements in chemical resistance and durability under harsh environmental conditions. The coatings exhibited lower friction coefficients and enhanced anti-corrosive properties .

Mechanism of Action

The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene involves its high reactivity due to the presence of multiple fluorine atoms and an iodine atom. These atoms create a highly polarized molecule, which can interact with various molecular targets. The compound can form strong bonds with nucleophiles and electrophiles, making it useful in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene and related fluorinated alkenes:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Count Key Substituents CAS Number Boiling Point (K) Applications/Notes
This compound C₆H₃F₉I ~372.97 9 (6 F + 3 CF₃) Iodine (-I) N/A Not reported Potential cross-coupling reagent, fluoropolymer precursor
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene () C₆H₃F₉ 246.074 9 (6 F + 3 CF₃) None 239795-57-4 Not reported Fluorinated intermediate for organic synthesis
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene () C₆H₃F₉I ~372.97 8 F + 3 CF₃ Iodine (-I), double bond at C2 N/A Not reported Used in perfluoroalkylation reactions
3,3,4,4,5,5-Heptafluoro-1-pentene () C₅H₃F₇ 196.066 7 F None 71164-40-4 303–304 Industrial solvent, refrigerant
2,3,3,4,4,5,5-Heptafluoro-1-pentene () C₅H₃F₇ 196.065 7 F None 1547-26-8 Not reported Structural isomer with distinct reactivity

Key Observations:

Fluorine and Substituent Impact :

  • The target compound’s trifluoromethyl group and iodine atom distinguish it from simpler heptafluoro-pentenes (e.g., and ). The iodine enhances polarizability and reactivity in substitution or cross-coupling reactions, while the trifluoromethyl group increases electron-withdrawing effects.
  • Compared to the iodine-free analog in , the iodine substitution likely reduces volatility and increases molecular weight, altering solubility and thermal stability.

Structural Isomerism :

  • The position of fluorine atoms and double bonds significantly affects properties. For example, 2,3,3,4,4,5,5-heptafluoro-1-pentene () has a terminal double bond, whereas 3,3,4,4,5,5-heptafluoro-1-pentene () has internal fluorine substitution, leading to differences in boiling points and reactivity.

Applications: Non-iodinated fluorinated alkenes (e.g., ) are often used as refrigerants or solvents due to their low boiling points. Iodinated derivatives (e.g., and the target compound) are more specialized, serving as intermediates in synthesizing fluorinated pharmaceuticals or agrochemicals.

Research Findings and Data

Challenges:

  • Synthetic Complexity : Introducing both iodine and trifluoromethyl groups requires multi-step protocols, often involving fluorinating agents like SF₄ or iodine exchange reactions under inert conditions.
  • Safety and Handling : Fluorinated iodides may release toxic hydrogen fluoride (HF) upon decomposition, necessitating specialized handling.

Biological Activity

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene (CAS Number: 239795-57-4) is a fluorinated organic compound notable for its unique structural properties and potential biological applications. This article explores its biological activity based on diverse research findings, including data tables and case studies.

  • Molecular Formula : C6H2F9I
  • Molecular Weight : 371.97 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts including cytotoxicity, antibacterial properties, and potential use as a pharmaceutical agent.

Cytotoxicity

Research indicates that halogenated compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundColo 205Data not available
DoxorubicinColo 205502.46 ± 0.26

Antibacterial Activity

The antibacterial properties of fluorinated compounds have been explored with varying results. In studies involving other halogenated compounds:

Bacterial StrainMIC (µM)
E. coli>100
S. aureus>100

These results indicate that while some halogenated compounds show antibacterial activity, the specific compound may require further investigation to establish its efficacy against bacterial strains .

Study 1: Anticancer Properties

A study examining the cytotoxic effects of fluorinated compounds on human colon adenocarcinoma cell lines revealed that while some related compounds showed promising results (IC50 values around 11.65 µM), the specific effects of this compound remain largely unexplored .

Study 2: Synergistic Effects

Research on the synergistic effects of fluorinated compounds combined with standard chemotherapeutics like doxorubicin suggests potential for enhanced efficacy in treatment regimens for resistant cancer strains. The combination index (CI) values indicate a synergistic relationship at certain concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,4,4,5,5,5-hexafluoro-3-trifluoromethyl-1-iodo-1-pentene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via dehydrofluorination of precursor fluorocarbons. For example, analogous fluorinated alkenes like 3,4,4,5,5,5-hexafluoro-2-pentene are prepared using solid KOH or carbon catalysts at 200–300°C . Adjusting catalyst type (e.g., transition metals for iodine incorporation) and temperature gradients can optimize iodine substitution efficiency. Gas chromatography (GC) and mass spectrometry (MS) should monitor intermediate stability, as excessive fluorination may lead to byproducts like perfluoroalkyl iodides .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 19F NMR : Critical for confirming fluorination patterns and trifluoromethyl group placement. Chemical shifts for CF3 groups typically appear at δ −60 to −70 ppm.
  • X-ray Crystallography : Resolves iodine positioning and stereoelectronic effects, as seen in analogous fluorinated cyclopropane structures .
  • IR Spectroscopy : Identifies C-I stretching vibrations (~500 cm⁻¹) and C=C bonds (~1650 cm⁻¹). Cross-validate with computational methods (DFT) to resolve overlapping signals .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The C-I bond’s polarizability enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare reaction rates with bromo/chloro analogs using kinetic studies (e.g., UV-Vis monitoring). Note that steric hindrance from the trifluoromethyl group may reduce catalytic turnover .

Advanced Research Questions

Q. What computational strategies can predict the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) for C-I and C-F bonds.
  • Molecular Dynamics (MD) Simulations : Model thermal decomposition pathways at 300–500 K to identify degradation intermediates. Correlate with experimental TGA-DSC data .
  • Electrostatic Potential Maps : Visualize electron-deficient regions for predicting nucleophilic attack sites .

Q. How do fluorination patterns affect the compound’s electronic properties in material science applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure reduction potentials to quantify electron-withdrawing effects. Compare with non-fluorinated analogs (ΔEp shifts ≥ 0.5 V indicate strong fluorination impact).
  • Bandgap Analysis : Use UV-Vis-NIR spectroscopy and DFT to evaluate HOMO-LUMO gaps. Fluorine’s inductive effect typically widens bandgaps by 0.3–0.7 eV .

Q. What methodologies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Systematic Reproducibility Studies : Vary solvents (e.g., DMF vs. THF), catalysts, and purification methods (e.g., fractional vs. steam distillation).
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources like benchchem) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Collaborative Verification : Cross-check NMR/X-ray data with crystallography databases (e.g., CCDC) to validate structural assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene
Reactant of Route 2
Reactant of Route 2
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene

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